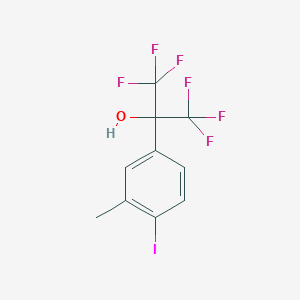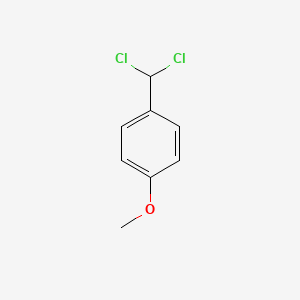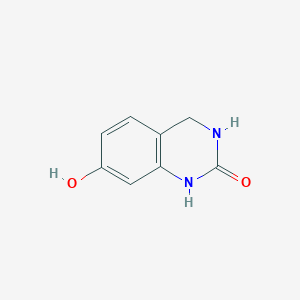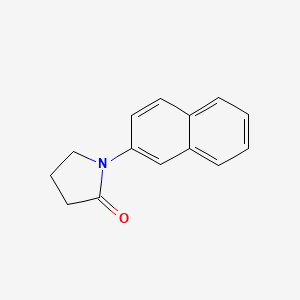
5-Cyclopropyl-2-fluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-2-fluorotoluene is an organic compound with the molecular formula C10H11F. It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a toluene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-fluorotoluene typically involves the cyclopropylation of 2-fluorotoluene. One common method is the reaction of 2-fluorotoluene with cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-fluorotoluene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl-fluorobenzyl alcohols or acids.
Reduction: Reduction reactions can convert the compound into cyclopropyl-fluorotoluenes with different degrees of hydrogenation.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) can be employed for substitution reactions.
Major Products
Oxidation: Cyclopropyl-fluorobenzyl alcohols or acids.
Reduction: Cyclopropyl-fluorotoluenes with varying hydrogenation levels.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
5-Cyclopropyl-2-fluorotoluene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-fluorotoluene involves its interaction with molecular targets through its cyclopropyl and fluorine groups. These interactions can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability by forming strong hydrogen bonds and dipole interactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluorotoluene: Similar structure but lacks the cyclopropyl group.
Cyclopropylbenzene: Contains a cyclopropyl group but lacks the fluorine atom.
Fluorobenzene: Contains a fluorine atom but lacks the cyclopropyl and methyl groups.
Uniqueness
5-Cyclopropyl-2-fluorotoluene is unique due to the presence of both the cyclopropyl and fluorine groups on the toluene backbone. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C10H11F |
|---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
4-cyclopropyl-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3H2,1H3 |
InChI Key |
JICWBGPHDTXKAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)



![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)

